An In-depth Technical Guide to the Synthesis and Characterization of Dronedarone-d6 Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Dronedarone-d6 Hydrochloride
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis and characterization of Dronedarone-d6 hydrochloride, a deuterated analog of the antiarrhythmic agent Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible and detailed synthetic pathway, rooted in established chemical principles, and provides a thorough characterization protocol for the final compound. The rationale behind key experimental choices is elucidated, and a self-validating framework for the synthesis is presented. All methodologies are supported by citations to authoritative scientific literature.
Introduction: The Rationale for Deuteration
Dronedarone is a non-iodinated benzofuran derivative developed to treat atrial fibrillation and atrial flutter.[1][2] Like its predecessor amiodarone, dronedarone exhibits multi-ion channel blocking activity.[3] The modification of drug molecules through isotopic labeling, particularly with deuterium, has emerged as a valuable strategy in drug discovery and development.[4] The substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow the rate of metabolic cleavage.[4] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced formation of certain metabolites. This guide details a robust methodology for the synthesis of Dronedarone-d6 hydrochloride, with deuterium incorporation in the N,N-dibutylamino moiety, a potential site of metabolism.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of Dronedarone-d6 hydrochloride suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage and the final sulfonamide bond. The core of our strategy is the synthesis of a deuterated side chain, which is then coupled with a pre-functionalized benzofuran core.
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Figure 1: Retrosynthetic analysis of Dronedarone-d6 hydrochloride.
Synthesis of Dronedarone-d6 Hydrochloride
The synthesis is presented as a multi-step process, with detailed protocols and rationale for each step.
Synthesis of the Deuterated Side Chain: 1-Chloro-3-(dibutylamino-d6)propane
The deuterated side chain is synthesized via the N-alkylation of commercially available dibutylamine-d7 with 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide position.[5]
Protocol 1: Synthesis of 1-Chloro-3-(dibutylamino-d6)propane
| Step | Procedure | Rationale & Self-Validation |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutylamine-d7 (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. | Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. |
| 2 | Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the stirred solution at room temperature. | Dropwise addition helps to control the exothermicity of the reaction. An excess of the alkylating agent ensures complete consumption of the deuterated amine. |
| 3 | Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the dibutylamine-d7 spot disappears. | TLC allows for qualitative monitoring of the reaction. The disappearance of the starting material indicates the reaction is nearing completion. |
| 4 | After completion, cool the mixture to room temperature and filter off the inorganic salts. | Simple filtration removes the solid potassium salts. |
| 5 | Concentrate the filtrate under reduced pressure to obtain the crude product. | Rotary evaporation removes the solvent. |
| 6 | Purify the crude product by vacuum distillation to yield 1-chloro-3-(dibutylamino-d6)propane as a colorless oil. | Vacuum distillation is an effective method for purifying liquid products with relatively high boiling points. The purity of the final product can be confirmed by GC-MS and 1H NMR. |
Synthesis of the Benzofuran Core: N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide
The synthesis of the benzofuran core is a multi-step process starting from 2-butyl-5-nitrobenzofuran.
Protocol 2: Synthesis of 2-butyl-5-aminobenzofuran
| Step | Procedure | Rationale & Self-Validation |
| 1 | In a hydrogenation vessel, dissolve 2-butyl-5-nitrobenzofuran[4] (1.0 eq) in ethanol. | Ethanol is a common solvent for catalytic hydrogenation. |
| 2 | Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). | Pd/C is a highly effective and selective catalyst for the reduction of nitro groups to amines.[6] |
| 3 | Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until hydrogen uptake ceases. | The cessation of hydrogen uptake indicates the completion of the reduction. |
| 4 | Filter the reaction mixture through a pad of Celite to remove the catalyst. | Celite is a filtration aid that helps to remove the fine Pd/C catalyst. |
| 5 | Concentrate the filtrate under reduced pressure to yield 2-butyl-5-aminobenzofuran. | The product can be used in the next step without further purification if deemed sufficiently pure by TLC and 1H NMR. |
Protocol 3: Synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide
| Step | Procedure | Rationale & Self-Validation |
| 1 | Dissolve 2-butyl-5-aminobenzofuran (1.0 eq) in pyridine at 0 °C. | Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Cooling to 0 °C helps to control the reactivity of the sulfonyl chloride. |
| 2 | Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. | Dropwise addition prevents a rapid exotherm. A slight excess of methanesulfonyl chloride ensures complete conversion of the amine. |
| 3 | Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting amine. | Monitoring by TLC ensures the reaction goes to completion. |
| 4 | Pour the reaction mixture into ice-water and extract the product with ethyl acetate. | This quenches the reaction and allows for the extraction of the product into an organic solvent. |
| 5 | Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. | These washes remove residual pyridine, unreacted methanesulfonyl chloride, and water-soluble impurities. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This removes residual water from the organic phase. |
| 7 | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(2-butylbenzofuran-5-yl)methanesulfonamide as a crystalline solid. | Recrystallization is an effective method for purifying solid products. The purity can be confirmed by HPLC and melting point determination. |
Protocol 4: Friedel-Crafts Acylation to yield N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide
| Step | Procedure | Rationale & Self-Validation |
| 1 | To a stirred suspension of anhydrous aluminum chloride (AlCl3, 3.0 eq) in dichloromethane (DCM) at 0 °C, add 4-methoxybenzoyl chloride (1.2 eq) dropwise. | AlCl3 is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution (Friedel-Crafts acylation). DCM is a common inert solvent for this reaction. |
| 2 | After stirring for 15 minutes, add a solution of N-(2-butylbenzofuran-5-yl)methanesulfonamide (1.0 eq) in DCM dropwise. | The benzofuran derivative is the nucleophile in this reaction. |
| 3 | Allow the reaction to warm to room temperature and stir until TLC shows completion. | Monitoring the reaction ensures optimal conversion. |
| 4 | Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. | This decomposes the aluminum chloride complex and protonates any remaining Lewis basic sites. |
| 5 | Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers. | This ensures complete recovery of the product. |
| 6 | Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. | These washes remove acidic and aqueous impurities. |
| 7 | Concentrate the solution to obtain the crude methoxy-protected intermediate. | |
| 8 | Dissolve the crude intermediate in DCM and cool to 0 °C. Add boron tribromide (BBr3, 1.5 eq) dropwise. | BBr3 is a strong Lewis acid commonly used for the demethylation of aryl methyl ethers. |
| 9 | Stir at room temperature until the reaction is complete (monitored by TLC). | |
| 10 | Quench the reaction with methanol, followed by water. | Methanol quenches the excess BBr3. |
| 11 | Extract the product with ethyl acetate, wash with brine, dry, and concentrate. | |
| 12 | Purify the final product by column chromatography on silica gel to afford N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide. | Column chromatography is necessary to separate the desired product from any side products. Purity is confirmed by HPLC, 1H NMR, and MS. |
Final Assembly and Salt Formation
The final steps involve the coupling of the benzofuran core with the deuterated side chain via a Williamson ether synthesis, followed by conversion to the hydrochloride salt.
Protocol 5: Synthesis of Dronedarone-d6
| Step | Procedure | Rationale & Self-Validation |
| 1 | In a round-bottom flask, dissolve N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide (DMF). | DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |
| 2 | Add 1-chloro-3-(dibutylamino-d6)propane (1.2 eq) to the mixture. | The deuterated alkyl chloride is the electrophile in this Williamson ether synthesis.[7] |
| 3 | Heat the reaction mixture to 80-90 °C and stir until TLC indicates the disappearance of the starting phenol. | Elevated temperature is required to drive the reaction to completion. |
| 4 | Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. | This workup removes the DMF and inorganic salts. |
| 5 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | This purification step removes residual impurities. |
| 6 | Purify the crude Dronedarone-d6 by column chromatography on silica gel. | This ensures the high purity of the final free base. |
Protocol 6: Formation of Dronedarone-d6 Hydrochloride
| Step | Procedure | Rationale & Self-Validation |
| 1 | Dissolve the purified Dronedarone-d6 free base in a minimal amount of acetone. | Acetone is a good solvent for the free base and allows for the precipitation of the hydrochloride salt. |
| 2 | Add a solution of HCl in isopropanol (or another suitable solvent) dropwise with stirring until the pH is acidic. | This protonates the tertiary amine to form the hydrochloride salt. |
| 3 | Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation. | |
| 4 | Collect the solid by filtration, wash with cold acetone, and dry under vacuum to obtain Dronedarone-d6 hydrochloride as a white to off-white crystalline solid. | Filtration isolates the final product. Washing with cold solvent removes any remaining soluble impurities. Drying under vacuum removes residual solvent. The final product's identity and purity should be confirmed by a full suite of analytical techniques. |
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Figure 2: Synthetic workflow for Dronedarone-d6 hydrochloride.
Characterization of Dronedarone-d6 Hydrochloride
A comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Dronedarone-d6 hydrochloride.
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Figure 3: Logic of the characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The 1H NMR spectrum of Dronedarone-d6 hydrochloride is expected to be very similar to that of the non-deuterated standard, with the key difference being the significant reduction or complete absence of signals corresponding to the protons on the N-butyl chains. The integration of the remaining proton signals should be consistent with the dronedarone structure.
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13C NMR: The 13C NMR spectrum should show signals corresponding to all the carbon atoms in the molecule. The carbons attached to deuterium may show a slight upfield shift and a decrease in signal intensity due to the C-D coupling.
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2H NMR: A 2H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their incorporation into the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the successful deuteration. The molecular ion peak in the mass spectrum of Dronedarone-d6 hydrochloride should be shifted by +6 mass units compared to the non-deuterated compound, corresponding to the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Dronedarone-d6 hydrochloride will show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:
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N-H stretch (sulfonamide): ~3250 cm-1
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C=O stretch (ketone): ~1630 cm-1
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S=O stretch (sulfonamide): ~1340 and 1150 cm-1 The C-D stretching vibrations will appear in the range of 2100-2250 cm-1, which is a region typically free of other strong absorptions.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A validated reverse-phase HPLC method should be used to separate Dronedarone-d6 hydrochloride from any starting materials, intermediates, or byproducts. The purity should typically be ≥98% for research purposes.
Conclusion
This technical guide has detailed a comprehensive and scientifically sound approach for the synthesis and characterization of Dronedarone-d6 hydrochloride. By providing a step-by-step protocol with clear rationale and a robust characterization plan, this document serves as a valuable resource for researchers engaged in the synthesis of isotopically labeled pharmaceutical compounds. The successful synthesis of Dronedarone-d6 hydrochloride will enable further investigation into its metabolic fate and pharmacokinetic properties, potentially contributing to the development of improved antiarrhythmic therapies.
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